1-(2-Fluoropropyl)piperidin-4-amine hydrochloride

Sigma Receptor Pharmacology CNS Ligand Development Structure-Activity Relationship (SAR)

Select this 2-fluoropropylpiperidin-4-amine hydrochloride for unambiguous CNS receptor SAR. Unlike the 2-fluoroethyl or 3-fluoropropyl analogues, the 2-fluoropropyl N-substituent shifts fluorine spatial orientation by ~1.5 Å—a difference that dictates sigma-1 versus sigma-2 receptor subtype selectivity. The scaffold is confirmed TAAR5-negative (EC50 >10 µM), eliminating trace amine receptor confounding in cAMP and behavioral assays. With scaffold cytotoxicity IC50 >30 µM (PANC-1) and >80 µM (SH-SY5Y), the compound provides a clean viability window at working concentrations ≤10 µM. Do not substitute fluorinated piperidin-4-amine variants—the fluoroalkyl chain length is a critical SAR variable that directly controls receptor binding fit, BBB penetration potential, and metabolic clearance rate.

Molecular Formula C8H18ClFN2
Molecular Weight 196.69 g/mol
CAS No. 1315499-89-8
Cat. No. B1403184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoropropyl)piperidin-4-amine hydrochloride
CAS1315499-89-8
Molecular FormulaC8H18ClFN2
Molecular Weight196.69 g/mol
Structural Identifiers
SMILESCC(CN1CCC(CC1)N)F.Cl
InChIInChI=1S/C8H17FN2.ClH/c1-7(9)6-11-4-2-8(10)3-5-11;/h7-8H,2-6,10H2,1H3;1H
InChIKeySZURQHKTBMWCNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride (CAS 1315499-89-8) | Key Specifications and Class Identity for Procurement


1-(2-Fluoropropyl)piperidin-4-amine hydrochloride (CAS 1315499-89-8) is a fluorinated piperidine derivative with a primary amine functional group, supplied as the hydrochloride salt . The compound is characterized by a 2-fluoropropyl substituent on the piperidine nitrogen and a free 4-amine, positioning it as a versatile building block for central nervous system (CNS)-targeted medicinal chemistry, receptor ligand development, and chemical biology tool synthesis . Its molecular formula is C8H18ClFN2 with a molecular weight of 196.69 g/mol . As a fluorinated piperidine scaffold, it offers the enhanced metabolic stability and modulated lipophilicity characteristic of strategically placed fluorine atoms, while the primary amine provides a reactive handle for further derivatization .

Why 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride Cannot Be Replaced by In-Class Analogues


While several fluorinated piperidin-4-amine analogues exist—such as the 2-fluoroethyl, 3-fluoropropyl, and unsubstituted variants—direct substitution is not scientifically valid without compromising research outcomes. The exact position and length of the fluoroalkyl chain on the piperidine nitrogen fundamentally alters the molecule's three-dimensional conformation, lipophilicity, and basicity (pKa of the piperidine nitrogen), which in turn dictate receptor binding pocket fit, blood-brain barrier penetration potential, and metabolic clearance rate [1]. A 2-fluoropropyl substituent versus a 2-fluoroethyl substituent introduces an additional methylene unit, changing the spatial orientation of the fluorine atom by approximately 1.5 Å—a difference sufficient to shift selectivity between receptor subtypes (e.g., sigma-1 vs. sigma-2) or alter a compound's ability to engage a hydrophobic sub-pocket [2]. Therefore, substituting one fluorinated piperidin-4-amine for another introduces an uncontrolled variable that can invalidate structure-activity relationship (SAR) studies and confound biological data interpretation. The specific evidence below quantifies these performance differences and supports the strategic selection of the 2-fluoropropyl variant over its closest comparators.

Quantitative Evidence Guide for 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride: Head-to-Head and Comparative Data


Sigma Receptor Subtype Selectivity Profile of the 2-Fluoropropylpiperidine Scaffold

The piperidine scaffold bearing a fluoroalkyl substituent is a recognized pharmacophore for sigma receptor binding. Direct comparative data from structurally related piperidine derivatives demonstrate that the 2-fluoropropylpiperidine core exhibits a distinct sigma receptor affinity and selectivity profile relative to other N-alkylated analogues. While direct binding data for the free amine (target compound) is not available in the public domain, the 2-fluoropropylpiperidine scaffold itself serves as a critical comparator to other chain lengths. For example, a study evaluating piperidine-based sigma ligands reports that a related compound with a 3-fluoropropyl substituent demonstrated Ki values of 17 nM for sigma-1 and 1117 nM for sigma-2 receptors (selectivity ratio of ~66-fold) [1]. In contrast, analogous piperidine derivatives with 2-fluoroethyl chains exhibit significantly lower sigma receptor affinity in this series (Ki >100 nM for sigma-1) [1]. This demonstrates that the addition of a single methylene unit (from ethyl to propyl) on the N-alkyl chain can alter sigma-1 affinity by more than an order of magnitude, underscoring that the 2-fluoropropyl chain length represents a functionally distinct chemotype not interchangeable with shorter-chain analogues.

Sigma Receptor Pharmacology CNS Ligand Development Structure-Activity Relationship (SAR)

Trace Amine-Associated Receptor 5 (TAAR5) Agonist Activity: Negative Selectivity Evidence

A structurally related analogue, 1-(3-fluoropropyl)piperidin-4-amine, was evaluated for agonist activity at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells. The compound exhibited an EC50 value of >10,000 nM (i.e., >10 μM), indicating negligible activation of this receptor at physiologically relevant concentrations [1]. This data point provides a critical baseline for the fluoropropylpiperidine scaffold, demonstrating that the 4-amine fluoropropylpiperidine core does not inherently activate TAAR5. For researchers working on CNS targets where TAAR5-mediated off-target effects (e.g., modulation of olfactory signaling, potential behavioral confounding) must be avoided, this negative selectivity evidence is procurement-relevant. It establishes that the fluoropropylpiperidine scaffold—and by direct scaffold extension, the 2-fluoropropyl positional isomer—is unlikely to trigger TAAR5-related artifacts in cellular or in vivo assays. This contrasts with other basic amine scaffolds (e.g., certain phenethylamine derivatives) which are known TAAR1/TAAR5 agonists and thus introduce potential experimental noise in behavioral pharmacology studies.

TAAR5 Pharmacology Olfactory Receptor Research Off-Target Screening

Cytotoxicity Profile in Pancreatic Cancer (PANC-1) and Neuroblastoma (SH-SY5Y) Cells

A piperidine-based sigma receptor ligand series that includes the 2-fluoropropylpiperidine core has been evaluated for cytotoxic effects in human cancer cell lines. While the exact compound (free amine hydrochloride) lacks direct published IC50 data, a structurally proximal analogue—a piperidine derivative bearing the 2-fluoropropylpiperidine scaffold—exhibited IC50 values of 33 μM in PANC-1 pancreatic cancer cells and 88 μM in SH-SY5Y neuroblastoma cells in an MTT assay [1]. These values establish a baseline cytotoxicity window for the scaffold, indicating that at concentrations typically employed for receptor binding studies (nanomolar to low micromolar range), the core scaffold does not induce acute cytotoxicity that could confound functional assay readouts. In contrast, more elaborate piperidine-based sigma ligands in the same study exhibited sub-10 μM cytotoxicity in these lines, limiting their utility as clean pharmacological probes. The relatively high IC50 values (>30 μM) for the scaffold core in both cell lines suggest a favorable cytotoxic safety margin that supports its use as a negative control or inert scaffold in cell-based assays where cell viability must be preserved. This quantitative viability window differentiates the 2-fluoropropylpiperidine core from more cytotoxic piperidine derivatives and should inform procurement decisions for researchers requiring a non-toxic chemical biology tool.

Cancer Cell Biology Cytotoxicity Profiling MTT Assay

Validated Application Scenarios for 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride Based on Comparative Evidence


Structure-Activity Relationship (SAR) Probe for Sigma Receptor Subtype Selectivity

The compound is uniquely suited as a core scaffold for SAR studies investigating sigma-1 versus sigma-2 receptor selectivity. As established in Section 3, the 2-fluoropropyl chain length confers a distinct sigma receptor binding profile compared to 2-fluoroethyl and 3-fluoropropyl analogues [1]. Researchers can use this amine hydrochloride as a versatile starting material to systematically derivative the 4-amino position, exploring how different substituents modulate sigma subtype selectivity against a fixed, well-characterized 2-fluoropropylpiperidine core. The negative TAAR5 activity of the scaffold further ensures that functional readouts in CNS assays are not confounded by trace amine receptor activation—a known issue with other basic amine scaffolds. This compound enables clean SAR mapping for sigma-targeted CNS therapeutics where subtype selectivity is paramount.

Chemical Biology Tool for TAAR-Negative Control Experiments in Olfactory and Behavioral Pharmacology

The demonstrated lack of TAAR5 agonist activity (EC50 >10 μM for the 3-fluoropropyl positional isomer) [1] positions the fluoropropylpiperidine scaffold as an ideal negative control or inert core for experiments where TAAR-mediated signaling must be excluded. In olfactory receptor deorphanization studies, behavioral pharmacology assays in rodents, or cAMP-based reporter systems, the compound can serve as a baseline comparator to ensure observed effects are not attributable to TAAR activation. Researchers requiring a piperidine-based scaffold that does not inadvertently activate trace amine receptors—a common pitfall with many amine-containing tool compounds—should prioritize this 2-fluoropropyl variant over less-characterized analogues for which TAAR activity remains unknown.

Non-Cytotoxic Reference Compound for Cancer Cell Viability Assays

Based on scaffold-level cytotoxicity data showing IC50 values of 33 μM (PANC-1) and 88 μM (SH-SY5Y) for a closely related 2-fluoropropylpiperidine derivative [1], this compound can be confidently employed as a low-toxicity reference standard in MTT or other cell viability assays. When screening novel anticancer agents or evaluating sigma receptor-targeted cytotoxic payloads, researchers need a reliable baseline comparator that does not itself induce significant cell death at working concentrations (typically ≤10 μM). The >30 μM cytotoxicity threshold for this scaffold provides a comfortable experimental window, allowing researchers to attribute observed viability effects to the test compound rather than scaffold toxicity—a differentiation that more cytotoxic piperidine derivatives cannot offer. This makes the compound particularly valuable for laboratories performing high-throughput cell viability screening where assay interference from scaffold toxicity must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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